5-Chloro-4-fluoro-2-iodoaniline
Overview
Description
5-Chloro-4-fluoro-2-iodoaniline: is an organic compound with the molecular formula C6H4ClFIN. It is a halogenated aniline derivative, characterized by the presence of chlorine, fluorine, and iodine atoms attached to the benzene ring.
Mechanism of Action
Target of Action
It is known that anilines, the class of compounds to which 5-chloro-4-fluoro-2-iodoaniline belongs, often interact with various enzymes and receptors in the body .
Mode of Action
Anilines typically interact with their targets through nucleophilic substitution reactions . The presence of halogens (chlorine, fluorine, and iodine) in the compound could potentially enhance its reactivity.
Biochemical Pathways
Halogenated indole derivatives, which are structurally similar to anilines, have been shown to inhibit biofilm formation in certain bacteria .
Result of Action
It is known that anilines and their derivatives can have various biological effects, depending on their specific chemical structure and the nature of their interaction with biological targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors can include temperature, pH, and the presence of other substances that can interact with the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-4-fluoro-2-iodoaniline typically involves multi-step reactions starting from commercially available precursors. One common method involves the halogenation of aniline derivatives.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the halogenation process. The specific details of industrial methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-4-fluoro-2-iodoaniline undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine, fluorine, iodine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The amino group (-NH2) can be oxidized to form nitro compounds or reduced to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Sonogashira coupling to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide.
Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a catalyst.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce complex biaryl structures .
Scientific Research Applications
Chemistry: 5-Chloro-4-fluoro-2-iodoaniline is used as a building block in organic synthesis. Its halogenated structure makes it a versatile intermediate for the synthesis of more complex molecules .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its derivatives may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties .
Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and agrochemicals. Its unique halogenation pattern allows for the development of compounds with specific properties .
Comparison with Similar Compounds
5-Fluoro-2-iodoaniline: Similar structure but lacks the chlorine atom.
4-Chloro-2-iodoaniline: Similar structure but lacks the fluorine atom.
2-Iodoaniline: Lacks both chlorine and fluorine atoms.
Uniqueness: The uniqueness of 5-Chloro-4-fluoro-2-iodoaniline lies in its specific halogenation pattern, which can influence its reactivity and interactions in chemical and biological systems. The combination of chlorine, fluorine, and iodine atoms provides a distinct set of properties that can be leveraged in various applications .
Biological Activity
5-Chloro-4-fluoro-2-iodoaniline (CAS No. 852569-38-1) is a halogenated aniline derivative with significant potential in medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of chlorine, fluorine, and iodine atoms attached to a benzene ring, which influences its reactivity and interactions within biological systems. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₆H₄ClFIN. Its structure can be represented as follows:
Key Properties:
- Molecular Weight: 227.55 g/mol
- Boiling Point: Not specified
- Melting Point: Not specified
- Solubility: Varies based on solvent; generally low solubility in water.
The biological activity of this compound primarily arises from its ability to interact with various enzymes and receptors. The mechanisms include:
- Nucleophilic Substitution Reactions: The halogen atoms (Cl, F, I) can undergo substitutions, leading to the formation of new derivatives with altered biological properties.
- Inhibition of Biofilm Formation: Similar compounds have demonstrated the ability to inhibit biofilm formation in bacteria, suggesting potential antimicrobial properties.
- Targeting Specific Receptors: Research indicates that derivatives of this compound may act as antagonists for specific receptors, such as the P2X3 receptor involved in pain signaling pathways .
Antimicrobial Properties
Research has indicated that halogenated anilines exhibit antimicrobial activities against various pathogens. The unique halogenation pattern of this compound enhances its efficacy against bacteria and fungi.
Pathogen | Activity | Reference |
---|---|---|
Staphylococcus aureus | Inhibition observed | |
Escherichia coli | Moderate activity |
Anticancer Potential
In studies focused on cancer treatment, halogenated anilines have shown promise as anticancer agents. Specifically, modifications to the aniline structure can lead to compounds that inhibit tumor growth by targeting proteins like MDM2, which regulates p53 tumor suppressor activity .
Cancer Type | Mechanism | Reference |
---|---|---|
Acute Myeloid Leukemia | Inhibition of MDM2 | |
Various Solid Tumors | Induction of apoptosis |
Case Studies
-
Neuropathic Pain Models:
A study demonstrated that derivatives of this compound exhibited anti-nociceptive effects in animal models of neuropathic pain. The compound showed significant increases in mechanical withdrawal thresholds, indicating potential for pain management applications . -
Structure-Activity Relationship (SAR) Studies:
SAR studies have revealed that specific substitutions on the aniline ring significantly affect the biological activity of derivatives. For instance, modifications leading to increased metabolic stability and selectivity for P2X3 receptors were identified as critical for enhancing therapeutic efficacy .
Summary of Findings
The biological activity of this compound is multifaceted, with notable antimicrobial and anticancer properties attributed to its unique chemical structure. Ongoing research into its mechanisms of action and potential therapeutic applications continues to highlight its significance in drug development.
Properties
IUPAC Name |
5-chloro-4-fluoro-2-iodoaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClFIN/c7-3-1-6(10)5(9)2-4(3)8/h1-2H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTKFGFUTNPBWIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)F)I)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClFIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501294013 | |
Record name | 5-Chloro-4-fluoro-2-iodobenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501294013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
852569-38-1 | |
Record name | 5-Chloro-4-fluoro-2-iodobenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=852569-38-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-4-fluoro-2-iodobenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501294013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.